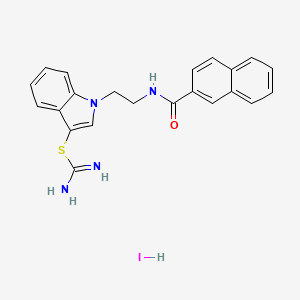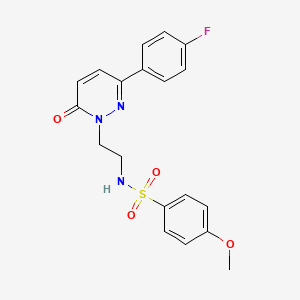
1-(2-(2-naphthamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of naphthamido derivatives often involves the use of 2-naphthol as a starting material . A process for preparing 1-hydroxy-2-naphthamido derivatives from the corresponding nitrile and a 1-hydroxy-2-naphthoic acid aryl ester in the presence of a reduction catalyst has been described .Chemical Reactions Analysis
The chemical reactions involving naphthamido derivatives are diverse, depending on the specific structure of the compound. The synthesis of such derivatives often involves multicomponent reactions . A process for preparing 1-hydroxy-2-naphthamido derivatives from the corresponding nitrile and a 1-hydroxy-2-naphthoic acid aryl ester in the presence of a reduction catalyst has been described .Applications De Recherche Scientifique
Electropolymerization and Spectroelectrochemical Behavior
Research into donor-acceptor-donor (DπAπD) compounds, such as those containing carbazole and naphthalene diimide units, demonstrates the importance of these compounds in the development of low band gap polymers with ambipolar characteristics. These polymers exhibit significant reduction and oxidation potentials, indicating their potential use in electronic and optoelectronic devices due to their high electron affinity and low ionization potential. This suggests that compounds with similar structural features may be useful in the synthesis of materials with desirable electrochemical properties for applications in solar cells and electronic devices (Rybakiewicz et al., 2020).
Phosphate Protection in Oligonucleotide Synthesis
The utility of specific carbamoyloxyethyl groups for protecting internucleosidic phosphate linkages in oligonucleotide synthesis highlights another area of application. This research emphasizes the high coupling yields and favorable deprotection kinetics of such protecting groups, suggesting that similar chemical functionalities could enhance the synthesis process of oligonucleotides, potentially impacting gene therapy and molecular biology research (Guzaev & Manoharan, 2000).
Stereochemistry and Ring Opening
The study of base-catalyzed ring opening in oxathiaphospholanes further demonstrates the intricate stereochemical considerations vital in chemical synthesis, particularly in the absolute configuration of products. This kind of research is crucial for the development of chiral compounds, which have significant implications in pharmaceuticals and agrochemicals (Uznański et al., 1992).
Copolymers for Controlled Release
Research into acrylamide copolymers with structopendent naphthylacetic and indoleacetic acid esters sheds light on the synthesis and characterization of materials designed for the controlled release of active agents. These findings suggest applications in agriculture (e.g., the release of plant growth regulators) and medicine, where precise delivery of compounds is essential (McCORMICK & Kim, 1988).
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the importance of naphthamido derivatives in various fields, such as dyes, medicines, agricultural chemicals, and color photography , there could be significant interest in studying this compound further.
Propriétés
IUPAC Name |
[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl] carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS.HI/c23-22(24)28-20-14-26(19-8-4-3-7-18(19)20)12-11-25-21(27)17-10-9-15-5-1-2-6-16(15)13-17;/h1-10,13-14H,11-12H2,(H3,23,24)(H,25,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCFLBXRXPOPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C=C(C4=CC=CC=C43)SC(=N)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21IN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2921446.png)
![N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2921451.png)
![6-Bromobenzo[B]thiophene-3-carbaldehyde](/img/structure/B2921452.png)
![Tert-butyl 4-({3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate](/img/structure/B2921453.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2921454.png)
![4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B2921455.png)

![Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride](/img/structure/B2921457.png)
![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride](/img/structure/B2921458.png)

![(3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2921463.png)



